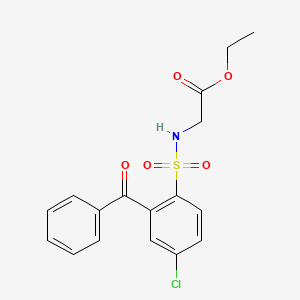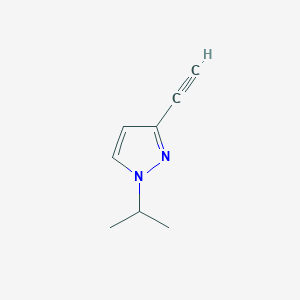
Ethyl 2-(2-benzoyl-4-chlorobenzenesulfonamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Wastewater Treatment
The degradation of organic pollutants using advanced oxidation processes (AOPs) in wastewater treatment has been studied extensively. Ethyl acetate extracts have been used to identify transient products formed during the mineralization of pollutants, showcasing the potential of using ethyl derivatives in understanding the breakdown of complex organic compounds in AOPs. This insight is crucial for developing more efficient wastewater treatment methods that can handle persistent organic pollutants (Sun & Pignatello, 1993).
Synthesis of Pyrano Derivatives
Ethyl benzoylacetate has been reacted with various chemicals to afford pyrano derivatives, which are important intermediates in the synthesis of biologically active compounds. This demonstrates the role of ethyl derivatives in facilitating the synthesis of complex molecules, potentially leading to the discovery of new drugs or materials (Shehab & Ghoneim, 2016).
Enzymatic Synthesis of Drug Intermediates
The kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate, an intermediate compound in the production of the drug doxazosin mesylate, highlights the application of ethyl derivatives in the pharmaceutical industry. This process, using lipase-catalyzed reactions, showcases how ethyl derivatives can be utilized in producing enantiomerically pure substances, which are crucial in the development of effective and safe pharmaceuticals (Kasture et al., 2005).
Development of Anti-Inflammatory and Analgesic Agents
Synthesis of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives using ethyl α-bromoacetate has shown potential anti-inflammatory and analgesic activities. This research demonstrates how ethyl derivatives can be pivotal in the discovery and development of new therapeutic agents, offering potential treatments for conditions requiring anti-inflammatory and analgesic medications (Küçükgüzel et al., 2013).
Synthesis and Characterization of Antioxidant and Antimicrobial Agents
The synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and its evaluation for antimicrobial and antioxidant susceptibilities highlight the importance of ethyl derivatives in developing agents that can combat microbial infections and oxidative stress. This research contributes to the ongoing search for more effective antimicrobial and antioxidant compounds, which are crucial in both medical and industrial applications (Kumar et al., 2016).
Propiedades
IUPAC Name |
ethyl 2-[(2-benzoyl-4-chlorophenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S/c1-2-24-16(20)11-19-25(22,23)15-9-8-13(18)10-14(15)17(21)12-6-4-3-5-7-12/h3-10,19H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXQEZDDVPNNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2919451.png)
![2-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2919452.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2919454.png)
![Tert-butyl 4-[1-[(2-chloroacetyl)amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2919456.png)
![2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B2919460.png)


![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/no-structure.png)
![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7H-purine](/img/structure/B2919468.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2919470.png)

